N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzene-1-sulfonamide
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Description
This compound belongs to the class of organic compounds known as sulfonamides . Sulfonamides are compounds containing the sulfonamide group, which is structurally characterized by a sulfonyl group (O=S=O) connected to an amine group (-NH2) .
Synthesis Analysis
Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . A base such as pyridine is typically added to absorb the HCl that is generated .Molecular Structure Analysis
The sulfonamide functional group consists of a sulfonyl group (O=S=O) connected to an amine group (-NH2) . Because of the rigidity of the functional group, sulfonamides are typically crystalline .Chemical Reactions Analysis
Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .Scientific Research Applications
Synthesis and Anticancer Properties
Sulfonamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. For example, compounds bearing the sulfonamide fragment showed significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes, suggesting their potential in cancer therapy through activation of apoptosis pathways (Cumaoğlu et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Isoquinolinesulfonamides, including derivatives similar to the query compound, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases, including cAMP-dependent, cGMP-dependent, and protein kinase C (PKC). These findings highlight the therapeutic potential of sulfonamide derivatives in regulating key signaling pathways involved in various diseases (Hidaka et al., 1984).
Antimicrobial Activities
Sulfonamide compounds have also demonstrated antimicrobial properties. For instance, novel sulfonamide derivatives were synthesized and showed higher antimicrobial activity compared to parent compounds, suggesting their use in combating bacterial and fungal infections (Vanparia et al., 2010).
Vasodilatory and Cardiovascular Effects
A series of aromatic sulfonamides, including N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, were synthesized and shown to possess vasodilatory action, indicating their potential in the development of cardiovascular drugs (Morikawa et al., 1989).
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-3-25(21,22)20-12-4-5-15-8-9-16(13-18(15)20)19-26(23,24)17-10-6-14(2)7-11-17/h6-11,13,19H,3-5,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIISKYAGVOBRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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